molecular formula C10H16Cl2N2O B2923451 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride CAS No. 2503208-60-2

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride

Cat. No.: B2923451
CAS No.: 2503208-60-2
M. Wt: 251.15
InChI Key: RTTFBPJNCPNULJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a cyclopropyl group, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride typically involves multiple steps, starting with the formation of the pyridinone core. One common approach is the cyclization of a suitable precursor containing the aminomethyl and cyclopropyl groups under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines and alcohols.

  • Substitution: Substitution reactions can lead to the formation of different pyridinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It could be explored for its therapeutic potential in treating diseases.

  • Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropyl group.

  • 4-(Aminomethyl)pyridine: Similar structure but different position of the aminomethyl group.

  • 2-Picolylamine: Similar pyridine core but different substituents.

Properties

IUPAC Name

3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11;;/h4,7H,2-3,5,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFBPJNCPNULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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